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molecular formula C15H14N2O B8636199 1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile CAS No. 26171-22-2

1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile

Cat. No. B8636199
M. Wt: 238.28 g/mol
InChI Key: APSWAFZHMYVSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998844

Procedure details

The uncatalyzed aroylation process of this invention surprisingly affords better yields of the product, 4-R1 -1-loweralkyl-5-aroylpyrrole-2-acetic acid ester or nitrile. Moreover, when R1 is hydrogen, the usual alpha to beta ratio of product in acylation reactions, that is, the distribution of α-aroylated and β-aroylated isomers, is very greatly shifted in favor of the α-substituted product. For example, in the AlCl3 catalyzed Friedel Crafts reaction of p-chlorobenzoyl chloride with 1-methylpyrrole-2-acetonitrile, a 21% yield of the α-product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile, is obtained and the ratio of this α-isomer to the corresponding β-isomer, 4-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile, is about 2.5:1; and in the similarly catalyzed reaction of p-toluoyl chloride with 1-methylpyrrole-2-acetonitrile, a 25% yield of the α-product, 5-(p-toluoyl)-1-methylpyrrole-2-acetonitrile, is obtained with an alpha to beta isomer ratio of 3.7:1 [see Carson et al., J. Med. Chem., 14, 646 (1971)]. In contrast, the uncatalyzed reaction of p-chlorobenzoyl chloride with 1-methylpyrrole-2-acetonitrile in refluxing xylene for about 24 hours affords 46% of the corresponding α-product with an α/β ratio of about 440:1; and the uncatalyzed reaction of p-toluoyl chloride with 1-methylpyrrole-2-acetonitrile in refluxing o-dichlorobenzene for about 4 hours affords 55% of the corresponding α-product with an α/β ratio of about 180:1.
Name
4-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C([C:8]2[CH:9]=[C:10]([CH2:14][C:15]#[N:16])[N:11]([CH3:13])[CH:12]=2)=O)=CC=1.[C:19]1([CH3:28])[CH:24]=[CH:23][C:22]([C:25](Cl)=[O:26])=[CH:21][CH:20]=1.CN1C=CC=C1CC#N>>[C:19]1([CH3:28])[CH:24]=[CH:23][C:22]([C:25]([C:12]2[N:11]([CH3:13])[C:10]([CH2:14][C:15]#[N:16])=[CH:9][CH:8]=2)=[O:26])=[CH:21][CH:20]=1

Inputs

Step One
Name
4-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C=2C=C(N(C2)C)CC#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)C1=CC=C(N1C)CC#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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